molecular formula C24H21Cl2N3O2S2 B2542198 6-Benzyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215529-25-1

6-Benzyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2542198
CAS No.: 1215529-25-1
M. Wt: 518.47
InChI Key: XLNUEALECUVYPE-UHFFFAOYSA-N
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Description

6-Benzyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical target in hematological malignancy research. This compound exhibits strong activity against both wild-type FLT3 and, more notably, internal tandem duplication (ITD) mutants, which are associated with poor prognosis in acute myeloid leukemia (AML). Its mechanism of action involves competitive binding at the ATP-binding site of the kinase, leading to effective suppression of FLT3 autophosphorylation and downstream signaling pathways such as STAT5 and MAPK . This targeted inhibition results in the induction of cell cycle arrest and apoptosis in FLT3-dependent leukemia cell lines. Due to its specific profile, this molecule serves as a valuable chemical probe for dissecting the role of FLT3 in oncogenesis and for investigating mechanisms of resistance to FLT3-directed therapies . It is a key tool compound for in vitro and in vivo studies aimed at developing novel treatment strategies for AML and related cancers.

Properties

IUPAC Name

6-benzyl-2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2S2.ClH/c25-20-16-8-4-5-9-17(16)31-21(20)23(30)27-24-19(22(26)29)15-10-11-28(13-18(15)32-24)12-14-6-2-1-3-7-14;/h1-9H,10-13H2,(H2,26,29)(H,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNUEALECUVYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C(=O)N)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Benzyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with significant potential in pharmaceutical research. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action based on recent studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 518.5 g/mol
  • CAS Number : 1215529-25-1

The compound features a unique arrangement of heterocyclic rings and functional groups that contribute to its biological activity. Its structure is characterized by a benzyl group linked to a thieno-pyridine scaffold, which is known to exhibit various biological effects.

Biological Activity Overview

Research indicates that this compound exhibits potent anticancer activity across multiple human cancer cell lines. The following sections summarize key findings from relevant studies.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several derivatives related to this compound. It was found that compounds with similar structures displayed significant inhibitory effects on cancer cell proliferation.

Cell Line IC₅₀ (nM) Activity
SKRB-31.2Highly potent
SW6204.3Highly potent
A54944Moderate potency
HepG248Moderate potency

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against various cancer types .

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. In vitro studies using flow cytometry revealed that treatment with the compound resulted in increased apoptotic cell populations in HepG2 cells, highlighting its potential as a chemotherapeutic agent.

Case Studies and Research Findings

  • Study on HepG2 Cells :
    • The compound induced apoptosis in HepG2 cells in a concentration-dependent manner.
    • Flow cytometric analysis showed apoptotic rates of 34.2%, 46.2%, and 53.3% at concentrations of 0.625 µM, 1.25 µM, and 2.5 µM respectively after 24 hours of treatment .
  • Broad-Spectrum Activity :
    • Other studies have indicated that derivatives of this compound exhibit broad-spectrum anticancer activity across various cell lines, including those from colon, lung, and breast cancers.
    • The findings suggest that modifications to the chemical structure can enhance biological activity and selectivity towards specific cancer types .

Scientific Research Applications

Anti-inflammatory Activity

The compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Inhibition of COX-2 can lead to reduced inflammation and pain, making this compound a candidate for developing anti-inflammatory drugs .

Antimalarial Properties

Research indicates that compounds similar to 6-Benzyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride may exhibit activity against Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a target for antimalarial drug development. The compound's structure suggests it could serve as a lead compound for further optimization in antimalarial therapies.

Potential Anticancer Activity

Preliminary studies suggest that the compound may interact with specific biological targets involved in cancer pathways. Compounds with similar structures have shown inhibitory effects on cancer cell proliferation and metastasis, indicating that this compound warrants further investigation in oncology .

Case Study 1: COX-2 Inhibition

A study investigated the inhibitory effects of various benzothiophene carboxamide derivatives on COX-2 activity. The findings suggested that modifications to the benzothiophene structure could enhance selectivity and potency against COX-2 compared to COX-1, which is crucial for minimizing side effects associated with non-selective NSAIDs .

Case Study 2: Antimalarial Activity

In vitro tests on related compounds demonstrated significant inhibition of PfENR with IC50 values below 0.12 µM. This suggests that structural analogs of the target compound could be developed into effective antimalarial agents through further chemical modifications aimed at improving solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The 3-chloro group on benzo[b]thiophene in the target compound may confer moderate electron-withdrawing effects compared to the stronger -CF₃ group in 7a and PD 81,723. This difference could reduce allosteric enhancement (as shown in adenosine A1 receptor studies) but improve metabolic stability . Thiourea-linked derivatives (e.g., 7a, 7b) exhibit higher molecular weights and distinct hydrogen-bonding capabilities compared to the target compound’s carboxamido group.

Heterocyclic Core Variations: Replacing the tetrahydrothieno[2,3-c]pyridine core with a simple thiophene (as in PD 81,723) reduces conformational rigidity but maintains activity in adenosine receptor modulation . Benzo[b]thiophene in the target compound offers fused aromaticity, enhancing π-stacking interactions compared to monocyclic thiophenes.

Physicochemical and Spectroscopic Comparisons

NMR Data Analysis ():

  • Region-Specific Shifts :
    • In analogues like 7a and 7c, protons near substituents (e.g., 3-chloro or trifluoromethyl groups) show distinct δ values. For example, aromatic protons in 7c resonate at δ 8.38–7.41 ppm, while the target compound’s benzo[b]thiophene protons are likely deshielded due to chlorine’s inductive effect .
    • highlights that chemical shift differences in regions A (positions 39–44) and B (positions 29–36) correlate with substituent-induced electronic perturbations .

Structure-Activity Relationship (SAR) Trends

Halogen vs. Trifluoromethyl: 3-Trifluoromethyl substitution (PD 81,723) maximizes allosteric enhancement (), while 3-chloro substitution in the target compound may prioritize metabolic stability over potency.

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